(S)-1-((S)-2-((メトキシカルボニル)アミノ)-3-メチルブタノイル)ピロリジン-2-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

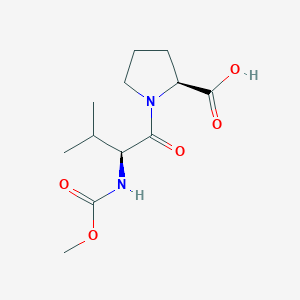

(S)-1-((S)-2-((Methoxycarbonyl)amino)-3-methylbutanoyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H20N2O5 and its molecular weight is 272.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-1-((S)-2-((Methoxycarbonyl)amino)-3-methylbutanoyl)pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-((S)-2-((Methoxycarbonyl)amino)-3-methylbutanoyl)pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

α,β-不飽和カルボニル化合物の合成

この化合物は、α,β-不飽和カルボニル化合物の合成に使用できます。これらの化合物は、有機化学における重要な構成要素です。 これらの触媒的合成は、過去数十年間で大きな注目を集めています .

細胞代謝の研究

L-プロリン類似体は、原核細胞と真核細胞の両方における細胞代謝と巨大分子合成の調節を研究するための貴重な試薬であることが証明されています .

工業利用

基礎研究に加えて、L-プロリン類似体は工業目的にも有用な化合物です .

微生物生産

L-プロリンを過剰生産する微生物は、L-プロリン類似体に耐性のある変異株を分離することによって得られています .

生物学的性質の調整

L-プロリン類似体は、天然に存在するまたは新規に設計されたペプチドの生物学的、薬学的、または物理化学的性質を調整するための有望な候補です .

プロリダーゼの阻害剤

N-(ベンジルオキシカルボニル)-L-プロリンは、プロリダーゼの強力な阻害剤であり、C末端にプロリルおよびヒドロキシプロリル残基を持つジペプチドを切断する特異的なペプチダーゼです .

N-(L-プロリル)-β-アラニンの合成

また、天然に存在するβアミノ酸β-アラニンの誘導体であるN-(L-プロリル)-β-アラニンの合成にも使用されます .

抗腫瘍活性

細胞増殖の強力な阻害剤であるL-AZCと4-L-CHOPは、組織培養およびin vivoで抗腫瘍活性を試験されています .

生物活性

(S)-1-((S)-2-((Methoxycarbonyl)amino)-3-methylbutanoyl)pyrrolidine-2-carboxylic acid is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and anti-viral research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a pyrrolidine ring and various functional groups that contribute to its biological properties. The molecular formula is C12H20N2O4, with a molecular weight of approximately 248.30 g/mol. The presence of the methoxycarbonyl and amino groups plays a significant role in its interaction with biological targets.

Research indicates that this compound may exhibit activity through several mechanisms:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cellular functions.

- Receptor Modulation : There is evidence suggesting that it interacts with various receptors, potentially modulating neurotransmitter systems, particularly those related to glutamate and GABA.

- Antiviral Properties : Preliminary studies indicate that this compound may inhibit viral replication, particularly in the context of Hepatitis C virus (HCV) infections.

Table 1: Summary of Biological Activities

Case Study 1: Neuropharmacological Effects

A study investigated the effects of (S)-1-((S)-2-((Methoxycarbonyl)amino)-3-methylbutanoyl)pyrrolidine-2-carboxylic acid on NMDA receptor-mediated responses. The results demonstrated a dose-dependent inhibition of NMDA receptor currents, suggesting potential applications in treating neurodegenerative conditions characterized by excitotoxicity.

Case Study 2: Antiviral Efficacy

In vitro studies assessed the antiviral efficacy of this compound against HCV. The compound exhibited an IC50 value of 200 nM, indicating robust antiviral activity. This activity was attributed to its ability to interfere with viral replication processes at multiple stages.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrrolidine ring or substituents on the carboxylic acid group have been explored to enhance potency and selectivity for specific targets.

- Pyrrolidine Modifications : Alterations in the stereochemistry or substituent groups on the pyrrolidine ring have shown varying degrees of receptor affinity.

- Amino Acid Substitutions : Variations in the amino acid moiety linked to the methoxycarbonyl group have been investigated for improved enzyme inhibition properties.

特性

IUPAC Name |

(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O5/c1-7(2)9(13-12(18)19-3)10(15)14-6-4-5-8(14)11(16)17/h7-9H,4-6H2,1-3H3,(H,13,18)(H,16,17)/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECFITWCOBYBSW-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181827-47-4 |

Source

|

| Record name | N-(Methoxycarbonyl)valylproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181827474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(METHOXYCARBONYL)VALYLPROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC73SC0XN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。